Superior RNase L Activation Potency Compared to p5'(br8A) Oligonucleotide and Small Molecule RNase L-IN-2
1-Ethylidene-3-oxo-2,3-dihydro-1H-indene-2-carboxamide (NSC108909) activates RNase L with an IC50 of 2.30 nM in a cell-free protein synthesis inhibition assay using mouse L cell extracts [1]. This represents a >300-fold improvement in potency compared to the oligonucleotide p5'(br8A) (IC50 = 700 nM) [2] and a >9,500-fold improvement over the small molecule activator RNase L-IN-2 (EC50 = 22 µM) . The assay measures the concentration required for 50% inhibition of protein synthesis, a functional readout of RNase L activation [1].
| Evidence Dimension | RNase L activation potency (IC50/EC50) |
|---|---|
| Target Compound Data | 2.30 nM (IC50) |
| Comparator Or Baseline | p5'(br8A): 700 nM (IC50); RNase L-IN-2: 22 µM (EC50) |
| Quantified Difference | ~304-fold more potent than p5'(br8A); ~9,565-fold more potent than RNase L-IN-2 |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts, 25°C, 5 min incubation |
Why This Matters
This exceptional potency makes the compound a highly sensitive tool for probing RNase L-mediated antiviral and antiproliferative mechanisms, and a superior starting point for therapeutic development in oncology and infectious disease.
- [1] BindingDB. BDBM50025002: NSC108909 RNase L activation IC50. 2009. View Source
- [2] BindingDB. BDBM50024997: p5'(br8A) RNase L activation IC50. 2009. View Source
